1-(2-Methoxyethyl)guanidine

説明

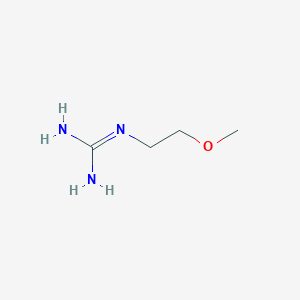

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-methoxyethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O/c1-8-3-2-7-4(5)6/h2-3H2,1H3,(H4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPSFFSMEXSPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context of Guanidine Chemistry in Contemporary Research

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement imparts a high degree of basicity and the ability to form stable, delocalized cations upon protonation, known as guanidinium (B1211019) ions. These fundamental properties are at the heart of their widespread investigation and application in various scientific domains.

In medicinal chemistry, the guanidinium group is considered a privileged scaffold. vulcanchem.com Its ability to participate in multiple hydrogen-bonding interactions and electrostatic pairings makes it a valuable component in the design of molecules that can bind to biological targets such as enzymes and receptors. acs.org Consequently, guanidine (B92328) derivatives have been extensively studied and developed as therapeutic agents with a wide array of activities. vulcanchem.comacs.org

Beyond the biomedical field, guanidine derivatives are significant in catalysis, where they function as potent organic superbases. hoelzel-biotech.com Their strong basicity is harnessed to promote a variety of chemical transformations. Furthermore, the unique coordination properties of guanidines and their anionic counterparts, guanidinates, have led to their use as ligands in inorganic and organometallic chemistry. nih.gov The versatility of the guanidine core continues to inspire research into new materials and molecular recognition systems. acs.orghoelzel-biotech.com

Significance of 1 2 Methoxyethyl Guanidine Within Guanidine Derivatives

General Strategies for Guanidine Synthesis

The synthesis of guanidines is typically accomplished by reacting a nucleophilic amine with an electrophilic species that serves as the guanidine source. nih.gov This process, known as guanylation, is central to forming the characteristic CN3 backbone of the guanidine group.

Guanylation reactions are the most frequently employed methods for synthesizing guanidine-containing compounds. scholaris.ca The fundamental principle involves the reaction of a primary or secondary amine with an electrophilic amidine species or a suitable equivalent. nih.govscholaris.ca These electrophilic partners are often referred to as guanylating agents. scholaris.ca The guanidine skeleton can be modified to create a variety of chiral bases by introducing chirality into the molecule. thieme-connect.com

The mechanism generally involves the nucleophilic attack of the amine onto the electrophilic carbon of the guanylating agent. Common guanylating agents include cyanamide (B42294), O-methylisourea, S-methylisothiourea salts, and various pyrazole-1-carboxamidine derivatives. nih.gov To enhance reaction yields, newer reagents incorporating electron-withdrawing groups have been developed. nih.gov The choice of reagent can be critical, as some suffer from drawbacks such as requiring multi-step syntheses or the use of stoichiometric oxidants. acs.org A carbodiimide (B86325) is often proposed as a key reactive intermediate in these transformations, especially when starting from thiourea (B124793) precursors. nih.govresearchgate.net

Table 1: Common Electrophilic Reagents in Guanylation Reactions

| Reagent Class | Specific Example(s) | Reference |

|---|---|---|

| Cyanamides | Cyanamide, Carbamoylcyanamide | nih.govorgsyn.org |

| Isoureas | O-Methylisourea | nih.gov |

| Isothioureas | S-Methylisothiourea, N,N'-bis(Boc)-S-methylisothiourea | nih.govucl.ac.uk |

| Pyrazole (B372694) Derivatives | Pyrazole-1-carboxamidine, N,N′-bis-Boc-pyrazole-1-carboxamidine | nih.govmdpi.com |

| Thioureas (activated) | N,N'-Disubstituted thioureas with HgCl2, EDCI, or Mukaiyama's reagent | nih.govscholaris.caresearchgate.net |

| Guanidinium (B1211019) Salts | HATU, HBTU | acs.org |

Thioureas are considered highly promising precursors for guanidine synthesis due to their stability and ease of preparation. acs.org The conversion of a thiourea to a guanidine involves a desulfurization step, where the thiourea is activated by reacting with a thiophilic agent. nih.govresearchgate.net This activation facilitates the subsequent attack by an amine.

Historically, heavy metal salts, particularly mercury(II) chloride (HgCl₂), were widely used to promote this reaction, proving effective even for relatively unreactive or sterically hindered amines. nih.govscholaris.ca However, due to the toxicity of mercury, alternative activating agents have been sought. organic-chemistry.org Peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and Mukaiyama's reagent, are now commonly used. scholaris.caresearchgate.net The reaction is believed to proceed through a carbodiimide intermediate, which is then trapped by the amine to form the guanidine product. nih.govresearchgate.net Using thioureas that have electron-withdrawing protecting groups, such as Boc or Cbz, can minimize side reactions. researchgate.net Recently, photoredox catalysis using reagents like Ru(bpy)₃Cl₂ under visible light has emerged as a milder, more environmentally friendly method for converting thioureas to guanidines. acs.orgorganic-chemistry.org

An alternative strategy to building the guanidine framework is the alkylation of a pre-formed guanidine derivative. google.comresearchgate.net This approach is useful for introducing specific alkyl groups onto the guanidine nitrogen atoms. The reaction typically involves treating the guanidine compound with an alkyl halide or tosylate. google.com

A significant challenge in this method is controlling the regioselectivity, as the multiple nitrogen atoms of the guanidine can be alkylated. researchgate.net The reaction is often limited to polysubstituted guanidines where only one reactive site is available or where the potential sites are chemically equivalent. researchgate.net To overcome this, protecting groups can be employed on certain nitrogen atoms to direct the alkylation to a specific position. A convenient and efficient method for the alkylation of carbamate-protected guanidines utilizes biphasic conditions with a phase-transfer catalyst, such as a tetrabutylammonium (B224687) salt. researchgate.net This protocol allows for the deprotonation of the acidic N-carbamate hydrogen, followed by alkylation with a variety of alkyl halides and mesylates under mild conditions. scholaris.caresearchgate.net

Approaches from Thiourea Precursors

Specific Synthetic Routes to this compound and its Analogs

The synthesis of this compound and structurally related compounds has been achieved through specific applications of the general strategies outlined above. These methods have been particularly relevant in the development of enzyme inhibitors.

A documented route to N-alkylated guanidines, including analogs of this compound, employs Cbz (carboxybenzyl)-protected thiourea precursors. researchgate.netresearchgate.net This method involves an EDCI-mediated desulfurization of the thiourea in the presence of the desired amine. researchgate.net

Table 2: Representative Synthesis of a this compound Analog

| Step | Description | Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Preparation of Cbz-protected thiourea | Amine, Cbz-isothiocyanate | researchgate.netresearchgate.net |

| 2 | Guanylation | Cbz-thiourea, desired amine (e.g., 2-methoxyethylamine), EDCI, DIPEA, CH₂Cl₂ | researchgate.netresearchgate.net |

| 3 | Deprotection | TFA, Thioanisole | researchgate.net |

A highly specific and effective method for introducing the 1-(2-methoxyethyl)guanidino moiety involves the use of 2-methoxyethylpyrazole carboxamidine as the guanylating agent. mdpi.com This reagent is particularly useful in the synthesis of complex molecules such as inhibitors of the enzyme dimethylarginine dimethylaminohydrolase (DDAH). mdpi.com

The synthesis of the reagent itself, 2-methoxyethyl pyrazole carboxamidine, can be achieved from 2-methoxyethanol (B45455) and N,N′-bis-tert-butoxycarbonylpyrazole-1H-carboxamidine under Mitsunobu conditions. mdpi.com This activated pyrazole derivative is then reacted with a substrate containing a primary amine, such as a protected ornithine derivative (Boc-Orn-OBut), to install the N-alkyl-guanidino group. mdpi.com A final deprotection step with a strong acid, such as 4 M HCl in 1,4-dioxane, removes the protecting groups to afford the final product containing the this compound functionality. mdpi.com This route has been successfully employed to generate potent and selective DDAH-1 inhibitors. mdpi.com

One-Pot Procedures for N-Hydroxyguanidines and Derivatives

The synthesis of N-hydroxyguanidines, a class of compounds with significant biological interest, has been notably advanced through the development of one-pot procedures. A concise and general method allows for the conversion of primary amines into protected NG-hydroxyguanidines, which can then be deprotected under non-reducing conditions. acs.orgnih.govorganic-chemistry.org This approach utilizes readily available starting materials and has been successfully applied to a range of substrates. organic-chemistry.org

A key breakthrough in this area involves the use of cyanamide derivatives and hydroxylamine (B1172632) analogs under mild reaction conditions. For example, the treatment of an amino acid like L-arginine with a bis-Boc-protected cyanamide in tetrahydrofuran (B95107) (THF) at room temperature can produce NG-hydroxy-L-arginine in a high yield of 92% following deprotection. The efficiency of this one-pot method is enhanced by its compatibility with a variety of amine substrates. Another effective one-pot method for synthesizing N5-hydroxy-L-arginine employs L-arginine and hydroxylamine-O-sulfonic acid, with optimized conditions at pH 9.5 and 25°C yielding 94% of the product. The success of this reaction highlights the critical importance of pH control in minimizing the formation of byproducts. These procedures represent a significant improvement over previous methods, offering high yields and operational simplicity for producing N-hydroxyguanidine derivatives. acs.orgorganic-chemistry.org

Protected Carbamoylguanidine Approaches

The synthesis of guanidines, including complex and differentially protected derivatives, frequently employs strategies involving protected carbamoylguanidines. A particularly mild and efficient method utilizes the Burgess reagent for the synthesis of carbamate-protected guanidines. nih.govorganic-chemistry.org In this approach, thioureas, which are themselves derived from primary amines and carbamoyl-protected isothiocyanates, react with the Burgess reagent to yield the corresponding guanidines. nih.govlookchem.com This transformation can be performed as either a stepwise or a one-pot procedure. acs.org

The Burgess reagent, traditionally known as a dehydrating agent, functions here as both a carbamate (B1207046) source and a desulfurizing agent. organic-chemistry.org By carefully selecting the carbamoyl (B1232498) units on both the isothiocyanate and the Burgess reagent, chemists can produce differentially N,N′-diprotected guanidines. nih.gov This method is compatible with various functional groups, including ketones, esters, and nitriles, although it may show reduced yields with sterically hindered thioureas. acs.org For instance, a one-pot reaction where a carbamoyl thiourea is prepared in situ from benzylamine (B48309) and an isothiocyanate, followed by treatment with a Burgess-type reagent, can produce the desired guanidine in an 80% yield. acs.org Subsequent selective deprotection of these products can then afford N-monoprotected guanidines. organic-chemistry.org This approach avoids the use of toxic reagents often associated with other guanylation methods. organic-chemistry.org

Optimization of Synthetic Pathways

Yield Enhancement and Reaction Conditions

The optimization of reaction conditions is a critical factor in enhancing the yield and efficiency of guanidine synthesis. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and catalyst.

The selection of an appropriate solvent can dramatically influence reaction outcomes. In a one-pot synthesis of N,N′-disubstituted guanidines, acetonitrile (B52724) was identified as the optimal solvent, affording a 75% yield, whereas non-polar solvents led to the formation of undesired byproducts. rsc.org Similarly, in another synthesis, changing the solvent from 1,2-dichloroethane (B1671644) (DCE) to toluene (B28343) increased the product yield from 40% to 46% while also reducing the reaction time. researchgate.net

The nature and stoichiometry of the base used are also crucial. For the synthesis of N-phthaloylguanidines, the addition of an equimolar amount of a base like triethylamine (B128534) was necessary to neutralize liberated acid and promote the formation of the desired product, increasing the yield to 48%. rsc.org In the synthesis of cyclic guanidines, increasing the base stoichiometry from 1 to 3 equivalents, in conjunction with other changes, improved the yield to 71%. nih.gov

Temperature and reaction time are interdependent variables that must be fine-tuned. For a symmetrical sulfonyl guanidine synthesis, increasing the temperature from room temperature, which produced no product, to 70°C resulted in a 40% yield over 6 hours. researchgate.net A further minor increase to 80°C also led to a slight increase in yield. researchgate.net In some cases, microwave irradiation can be used to elevate the temperature and significantly reduce reaction times, as seen in a synthesis where the time was reduced to 1 hour at 150°C. nih.gov

Finally, for metal-catalyzed reactions, the choice of catalyst and ligands is paramount. In a silver-catalyzed hydroamination to form cyclic guanidines, silver nitrate (B79036) (AgNO₃) under an oxygen atmosphere was found to provide excellent yields of up to 99%. organic-chemistry.orgnih.gov

The following table summarizes the impact of various reaction conditions on the yield of different guanidine synthesis reactions.

| Product Type | Reactants | Condition Varied | Change | Yield | Ref |

| N,N'-disubstituted guanidine | N-Chlorophthalimide, isocyanide, p-anisidine | Solvent | Dioxane -> Acetonitrile | 12% -> 75% | rsc.org |

| Symmetrical sulfonyl guanidine | tert-butyl isocyanide, TsNBr₂, K₂CO₃ | Temperature | RT -> 70°C | 0% -> 40% | researchgate.net |

| Cyclic guanidine | 2-chloroquinazolinone, diamine | Base (K₂CO₃) | 1 equiv -> 3 equiv | 66% -> 71% | nih.gov |

| Cyclic guanidine (N-allyl) | N-allylguanidine | Catalyst | AgOAc -> AgNO₃ (under O₂) | 10% -> 99% | nih.gov |

Stereoselective Synthesis of Guanidine Derivatives

Achieving stereocontrol in the synthesis of guanidine derivatives is a significant challenge, particularly for the preparation of chiral cyclic structures. scispace.com Recent advancements have led to powerful methods for stereoselective synthesis, often relying on directing groups or chiral catalysts.

One innovative approach is the directed stereoselective guanidinylation of unactivated alkenes. acs.orgfigshare.comnih.gov In this method, a hydroxy or carboxy group within the alkene-containing substrate directs the delivery of an intact guanidine unit across the double bond. acs.orgnih.gov This process typically proceeds with a high level of stereocontrol, and the directing group can often be cleaved under mild conditions after the guanidylation is complete. acs.orgnih.gov This strategy has been successfully applied to the protecting-group-free total synthesis of natural products like (+)-guadinomic acid, demonstrating its utility in constructing complex molecules. scispace.com These reactions can produce cyclic guanidines as single diastereomers in high yields. acs.org

Another major strategy involves the use of chiral guanidines as organocatalysts to induce stereoselectivity in various chemical transformations. nih.gov Structurally diverse chiral guanidine catalysts have been developed and used to achieve high efficiency and stereoselectivity in fundamental organic reactions. nih.gov For example, silver-catalyzed hydroamination reactions of N-allylguanidines can be used for the construction of quaternary stereocenters and bicyclic guanidine products with high stereoselectivity. organic-chemistry.org This highlights the capacity of metal-catalyzed approaches to create complex, stereodefined cyclic guanidines. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of the Guanidine Moiety

Guanidine (B92328) as a Strong Organic Base (Superbase)

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. dcfinechemicals.com They are among the strongest organic bases, with some derivatives classified as "superbases" because their basicity can exceed that of the hydroxide (B78521) ion. dcfinechemicals.comwikipedia.org This exceptional basicity is a defining characteristic of the guanidine group. dcfinechemicals.com

The strong Brønsted basicity of guanidines stems from the remarkable stability of their conjugate acid, the guanidinium (B1211019) cation. quora.com Upon protonation, the positive charge is delocalized over all three nitrogen atoms through resonance. quora.comlibretexts.org This charge delocalization, often referred to as Y-delocalization, results in several equivalent or near-equivalent resonance structures, which significantly stabilizes the guanidinium ion and thus makes the parent guanidine a very strong base. libretexts.orgineosopen.orgresearchgate.net

The basicity of guanidine derivatives is influenced by the substituents on the nitrogen atoms. ineosopen.org Sterically hindered guanidines, for instance, are often employed as strong, non-nucleophilic bases that are highly soluble in organic solvents. dcfinechemicals.comineosopen.org The pKa values of the conjugate acids of various guanidine-based superbases highlight their strength. ineosopen.org For example, 2-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton's base, has a pKa of 14 in a 1:1 water/ethanol solution and 24.3 in acetonitrile (B52724). dcfinechemicals.com The high pKa values are a common feature of guanidine catalysts. nih.gov

Table 1: pKa Values of Conjugated Acids of Selected Guanidine Superbases

| Compound Name | Structure | pKa (in Acetonitrile) |

|---|---|---|

| 1,1,3,3-Tetramethylguanidine (B143053) (TMG) | 23.3 | |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 26.0 | |

| N-Methyl-TBD (MTBD) | 25.4 |

This table presents illustrative pKa values for common guanidine bases, demonstrating their superbasic nature. Data sourced from various chemical literature.

In general base catalysis, a guanidine catalyst typically initiates a reaction by deprotonating a substrate. researchgate.netthieme-connect.com The resulting protonated guanidinium cation then participates in the reaction, often through hydrogen bonding and ion-pair interactions, to accelerate the reaction rate. researchgate.netiitd.ac.in The guanidinium ion can activate a nucleophile in a monofunctional mode or, more interestingly, activate both an electrophile and a nucleophile in a bifunctional mode. researchgate.netiitd.ac.in

Studies on the transesterification of RNA model compounds have shown that guanidines can provide significant rate accelerations. nih.gov The catalytic mechanism can involve both simple general base catalysis by the neutral guanidine and a concerted action where both the neutral base (B) and its protonated form (BH+) are involved. nih.gov The efficiency of guanidinium cations in this role is noted to be substantially higher than that of more acidic ammonium (B1175870) cations. nih.gov

Brønsted Basicity and Protonation

Nucleophilic and Electrophilic Characteristics

The guanidine moiety exhibits both nucleophilic and electrophilic properties. ineosopen.orgresearchgate.net The aminal-like function (a carbon bonded to two nitrogen atoms) is responsible for its N-nucleophilic character, allowing it to participate in reactions like Michael additions, alkylations, and acylations. ineosopen.orgresearchgate.net

Conversely, the imine function (-C=N-) confers electrophilic properties. ineosopen.org While the Y-delocalization makes the guanidine group highly stable and generally reduces the electrophilicity of the central carbon, this characteristic becomes important in certain catalytic systems or when reacting with strong nucleophiles. ineosopen.orgresearchgate.net Some guanidines, such as 1,1,3,3-tetramethylguanidine (TMG) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can act as nucleophilic catalysts. rsc.orgnih.gov

Reaction Mechanisms Involving Guanidine Catalysis

Guanidines are versatile catalysts used in a variety of organic transformations. The catalytic cycle often involves the initial deprotonation of a substrate by the guanidine base, followed by the involvement of the resulting guanidinium ion in activating the reactants. thieme-connect.comresearchgate.net

Guanidines have proven effective in the chemical fixation of carbon dioxide (CO2). researcher.life For instance, the reaction of CO2 with 2-aminobenzonitrile (B23959) to form quinazoline-2,4(1H,3H)-dione can be catalyzed by guanidines like TMG and TBD. rsc.org Density functional theory (DFT) calculations have revealed that this reaction likely proceeds through a general base mechanism. rsc.org

In this mechanism, the guanidine acts as a strong base to deprotonate the amino group of 2-aminobenzonitrile, facilitating its reaction with CO2 to form a carbamate (B1207046) intermediate. rsc.org The resulting guanidinium cation then plays a crucial role, along with synergistic effects from the substrate, in lowering the energy barriers for subsequent steps, including intramolecular nucleophilic attack and the formation of an isocyanate intermediate. rsc.org The activation is believed to occur through nucleophilic interaction between the conjugate acid of the guanidine and the electrophilic carbon of CO2. scispace.com Guanidinium salts have also been developed as single-component catalysts for the synthesis of cyclic carbonates from epoxides and CO2 under mild conditions. rsc.org

Chiral guanidines have emerged as powerful organocatalysts for a wide range of enantioselective reactions. nih.govnih.govrsc.org Their effectiveness stems from their strong basicity and the ability of the corresponding guanidinium ion to provide a chiral environment through specific hydrogen-bonding interactions. nih.govnih.gov

A general mechanism for enantioselective catalysis involves the deprotonation of a pro-nucleophile by the chiral guanidine to form a hydrogen-bonded ion pair. thieme-connect.com This complex then interacts with the electrophile, often through a bifunctional activation where the guanidinium hydrogen-bonds to both reacting partners, thereby controlling the stereochemical outcome of the reaction. thieme-connect.comrsc.org This mode of activation has been successfully applied to various reactions, including:

Michael Additions: Chiral guanidines catalyze the addition of various nucleophiles to α,β-unsaturated compounds with high yields and enantioselectivity. ineosopen.orgorganic-chemistry.org

Diels-Alder Reactions: The first highly enantioselective base-catalyzed anthrone (B1665570) Diels-Alder reaction was achieved using a chiral bicyclic guanidine catalyst. acs.org

Strecker Reactions: Chiral guanidines have been shown to be effective catalysts in the asymmetric synthesis of α-amino nitriles. thieme-connect.com

The ability to fine-tune the structure of chiral guanidine catalysts allows for high levels of stereocontrol in these and other important organic transformations. rsc.org

Computational and Theoretical Studies on 1 2 Methoxyethyl Guanidine and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 1-(2-Methoxyethyl)guanidine. These calculations can predict optimized molecular geometries, bond lengths, bond angles, and the distribution of electron density.

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory can establish the most stable, low-energy optimized structure of a molecule. epstem.net From this optimized geometry, various spectroscopic, thermodynamic, and electronic properties can be determined. epstem.net The reliability of DFT functionals like M06-2X has been demonstrated for accurately estimating structural, energetic, and electronic properties of guanidine (B92328) derivatives. researchgate.net In a study on guanidine's interaction with CO2, calculations at the M06-2X/6-311++G** level were used to determine interaction energies. researchgate.net

Furthermore, quantum chemical calculations are employed to simulate and predict mass spectra. acs.org A quantum chemical molecular dynamics-based protocol using the QCxMS package, with initial ground-state geometries optimized at the B3LYP/6-311+G(3df,2pd) level, has been used to simulate electron ionization mass spectra of complex molecules. acs.org This highlights the predictive power of quantum chemistry in characterizing novel compounds.

Molecular Dynamics Simulations of Guanidine Derivatives

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of guanidine derivatives in various environments, such as in solution or interacting with biological macromolecules. rsc.orgbohrium.comnih.gov These simulations can reveal the stability of protein-ligand complexes and the nature of their interactions over time. nih.gov

MD simulations have been utilized to study the interaction between guanidine-modified molecules and RNA. rsc.org By simulating the dynamics of the complex, researchers can analyze the number and nature of hydrogen bonds formed, providing insights into binding affinity. rsc.org For example, simulations using GROMACS can track the number of hydrogen bonds between a guanidine derivative and RNA over a nanosecond timescale. rsc.org

In the context of drug design, MD simulations help to validate docking results and identify key interactions. researchgate.net For instance, simulations can show the equilibrium of a compound in a binding site and highlight the crucial polar and nonpolar interactions that determine biological activity. researchgate.net These simulations are often coupled with calculations of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to predict the strength of binding. bohrium.com

Conformational Analysis and Energetics

Conformational analysis is essential for understanding the three-dimensional shapes that a molecule like this compound can adopt and the energy associated with each conformation. The flexibility of the methoxyethyl side chain allows for various spatial arrangements, which can influence its binding to target molecules.

Computational methods are used to explore the potential energy surface of guanidinium (B1211019) cations with different side chains. rsc.org By calculating the energy for different dihedral angles, researchers can identify the most stable conformations. rsc.org For example, a study on protic guanidinium ionic liquids investigated the dihedral angles defining the orientation of the side chain relative to the guanidinium core to understand the conformational preferences. rsc.org These calculations are often performed at a specific level of theory, such as B3LYP-GD3BJ/6-311+G(d,p). rsc.org

The energetics of different conformations and their interactions can be further elucidated. For instance, the interaction of a guanidine molecule with CO2 can lead to the formation of a weak noncovalent complex with a specific interaction energy, which has been calculated using DFT. researchgate.net

Analysis of Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The guanidinium group is a key feature of this compound, known for its ability to form strong hydrogen bonds and engage in electrostatic interactions. rsc.orgineosopen.org The lone pairs on the nitrogen atoms allow guanidine units to readily form hydrogen bonds with various substrates. ineosopen.org Upon protonation, the resulting guanidinium cation has a delocalized positive charge, enhancing its ability to participate in strong donor-acceptor binding. ineosopen.org

Computational studies are instrumental in dissecting these binding interactions. For example, the binding of guanidine derivatives to the Hv1 proton channel has been analyzed, identifying key residues involved in the interaction. pnas.org The guanidine moiety, in this case, was found to be in proximity to specific amino acid residues, and its ability to donate hydrogen bonds was crucial for binding. pnas.org

Molecular docking and MD simulations can reveal a significant number of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, within protein-ligand complexes. nih.gov In the context of enzyme inhibition, crystallographic data combined with computational analysis can illuminate unique binding modes. For N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine binding to human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), specific interactions with aspartate residues were identified as crucial for clamping the guanidino group in the active site. researchgate.net

The modification of molecules with a guanidine moiety has been shown to enhance binding affinity to targets like RNA, an effect attributed to both electrostatic interactions and the formation of hydrogen bonds. rsc.org The length of the linker connecting the guanidine group can influence the number and stability of these hydrogen bonds. rsc.org

1 2 Methoxyethyl Guanidine As a Biological Probe and Enzyme Inhibitor

Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH)

1-(2-Methoxyethyl)guanidine is a recognized inhibitor of Dimethylarginine Dimethylaminohydrolase (DDAH), an enzyme responsible for the breakdown of asymmetric dimethylarginine (ADMA) and monomethylarginine (NMMA). rsc.org These methylated arginines are endogenous inhibitors of nitric oxide synthase (NOS), the enzyme that produces nitric oxide. By inhibiting DDAH, this compound leads to an accumulation of ADMA and NMMA, which in turn reduces the production of NO. google.com This mechanism makes DDAH a therapeutic target for conditions associated with excessive NO production. rsc.orggoogle.com

Specificity for DDAH-1 Isoform

The human body expresses two main isoforms of DDAH, namely DDAH-1 and DDAH-2, which share approximately 62% of their protein sequence. nih.govrsc.org DDAH-1 is the primary isoform involved in the metabolism of ADMA and NMMA. rsc.org Research has demonstrated that this compound exhibits a notable selectivity for the DDAH-1 isoform. rsc.orgrsc.org This specificity is crucial as it allows for the targeted modulation of the NO pathway, potentially minimizing off-target effects that could arise from inhibiting DDAH-2, whose biochemical role is less clearly defined. rsc.org The development of inhibitors with high selectivity for DDAH-1, such as those based on the this compound scaffold, is a promising strategy for therapeutic intervention in diseases where NO overproduction is a contributing factor. rsc.org

Competitive Inhibition Mechanisms

Studies have indicated that this compound and its derivatives act as competitive inhibitors of DDAH-1. researchgate.net This means they bind to the active site of the enzyme, the same location where the natural substrates (ADMA and NMMA) would normally bind. By occupying the active site, the inhibitor prevents the substrate from binding and being metabolized, thus blocking the enzyme's function. The competitive nature of this inhibition is a key aspect of its mechanism of action.

Reversible Covalent Inhibition

Further investigation into the inhibitory mechanism has revealed that some guanidine-based inhibitors, including derivatives related to this compound, can exhibit a reversible covalent mode of inhibition. researchgate.net In this complex mechanism, the inhibitor forms a temporary covalent bond with a critical amino acid residue, often a cysteine, within the enzyme's active site. acs.org This covalent interaction is reversible, meaning the bond can be broken, allowing the enzyme to eventually regain its activity. This type of inhibition is distinct from irreversible covalent inhibition, where the enzyme is permanently inactivated. The reversible nature offers a more controlled and potentially safer pharmacological profile.

Selectivity against Other Nitric Oxide-Modulating Enzymes

A significant advantage of this compound as a pharmacological tool is its high selectivity for DDAH over other enzymes that modulate nitric oxide levels, such as Nitric Oxide Synthase (NOS) and Arginase. rsc.orgrsc.orgnih.gov While it effectively inhibits DDAH, it shows no significant inhibitory effect on the various isoforms of NOS or on arginase. rsc.orgmdpi.com This selectivity is attributed to the 2-methoxyethyl substituent, which is thought to be unfavorable for binding to the active site of NOS due to steric and/or electrostatic clashes. rsc.orgnih.gov The ability to specifically target DDAH without directly affecting NOS or arginase is critical for developing therapies that can fine-tune the NO pathway with precision, avoiding the broader and potentially undesirable consequences of inhibiting these other key enzymes. rsc.org

Role of the 2-Methoxyethyl Side Chain in Biological Activity

The 2-methoxyethyl side chain of this compound is a critical determinant of its biological activity and selectivity. rsc.orgnih.gov Modifications to this side chain have been shown to significantly impact the compound's inhibitory potential. rsc.org The presence of the oxygen atom and the length of the ethyl chain appear to be optimized for potent interaction with the DDAH-1 active site. rsc.org Furthermore, the electronic properties of the 2-methoxyethyl group are believed to contribute significantly to the binding affinity for DDAH-1. rsc.orgnih.gov The non-amino acid nature of this side chain is also a key factor in its high selectivity against other enzymes in the nitric oxide system. figshare.comresearchgate.netnih.gov

Table 1: Inhibitory Activity of this compound and Related Compounds on DDAH-1

| Compound Name | Modification | IC50 (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| Nω-(2-methoxyethyl)-L-arginine (L-257) | Arginine analogue with 2-methoxyethyl group | 22 | 13 | nih.govnih.gov |

| N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine | Non-amino acid with 2-methoxyethyl group | - | 18 | figshare.comresearchgate.netnih.gov |

| L-291 | Methyl ester of L-257 | 20 | - | nih.gov |

| 2-(methylthio)ethyl derivative | Methoxy (B1213986) group of L-257 replaced with methylthio | 408 | - | rsc.org |

| 2-fluoroethyl derivative | Methoxy group of L-257 replaced with fluorine | - | - | rsc.org |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Development of Guanidine-Based Pharmacological Tools

The discovery of this compound and its favorable inhibitory profile has spurred the development of a broader class of guanidine-based pharmacological tools. rsc.orgacs.org These compounds are designed to be selective inhibitors of DDAH-1 and are valuable for probing the physiological and pathological roles of this enzyme. acs.org By serving as a lead compound, this compound has guided the synthesis of numerous analogues with modified side chains and bioisosteric replacements to enhance potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov The ultimate goal of this research is to develop novel therapeutic agents for diseases where elevated nitric oxide levels play a detrimental role. google.com

Structural Biology and Molecular Recognition of 1 2 Methoxyethyl Guanidine Ligand Complexes

X-ray Crystallography of Compound-Bound Enzymes (e.g., hDDAH-1)

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of hDDAH-1 in complex with 1-(2-Methoxyethyl)guanidine-containing inhibitors. rcsb.orgrcsb.orgnih.govpdbj.org Notably, the crystal structures of hDDAH-1 bound to N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine have been resolved, providing high-resolution insights into the inhibitor's binding pose within the enzyme's active site. rcsb.orgrcsb.orgnih.govpdbj.orgfigshare.com

The resolution of these crystal structures, for instance, at 2.41 Å, allows for a detailed analysis of the atomic interactions between the inhibitor and the amino acid residues of the enzyme's active site. rcsb.org This information is critical for structure-based drug design efforts aimed at developing more potent and selective hDDAH-1 inhibitors. nih.govresearchgate.net

Analysis of Binding Modes and Active Site Interactions

The binding of this compound derivatives to the hDDAH-1 active site is characterized by a network of specific interactions, including hydrogen bonds and hydrophobic contacts, which collectively contribute to the inhibitor's affinity and potency. researchgate.netnih.govrsc.org

Hydrogen Bonding Networks

A key feature of the binding mode is the extensive hydrogen bonding network formed between the guanidine (B92328) group of the inhibitor and specific residues in the hDDAH-1 active site. researchgate.netnih.gov The guanidino group is securely held in place by interactions with two aspartate residues, Asp79 and Asp269, which act like clamps. researchgate.netnih.gov

Specifically, the outward-pointing NH of the guanidine group interacts with the side chain carboxylate of Asp79. researchgate.net The methoxyethyl-substituted (distal) guanidino-NH is held in place by interactions with the side chain and backbone carbonyl-oxygens of Asp269. researchgate.net This tight fixation of the guanidino group is a distinguishing feature compared to the binding of other types of inhibitors like those based on amidine or urea. researchgate.netnih.gov

The following table summarizes key hydrogen bonding interactions observed in the complex of a this compound derivative with hDDAH-1. researchgate.net

| Inhibitor Group | Enzyme Residue | Interaction Type |

| Guanidino NH | Asp79 (side chain) | Hydrogen Bond |

| Methoxyethyl-substituted Guanidino NH | Asp269 (side chain & backbone) | Hydrogen Bond |

Hydrophobic Interactions

In addition to the strong polar interactions, hydrophobic interactions also play a role in the binding of this compound derivatives. The 2-methoxyethyl group itself can engage in hydrophobic interactions with residues within the active site. rsc.org For instance, molecular dynamics simulations have shown that the 2-methoxyethyl group can have hydrophobic interactions with the side chains of Ser31, Glu77, Ser175, Asn220, and Leu270. rsc.org Furthermore, the aliphatic portion of some inhibitor backbones has been observed to pack against Phe76. researchgate.net

Structure-Based Design Principles

The detailed structural information obtained from X-ray crystallography and molecular modeling has provided key principles for the structure-based design of novel and improved hDDAH-1 inhibitors based on the this compound scaffold. nih.govresearchgate.net

A major insight is that the α-carboxy group, traditionally considered important for binding, is dispensable for potent and selective hDDAH-1 inhibition in arginine-based inhibitors containing the 2-methoxyethyl guanidine group. nih.gov This has led to the development of non-amino acid inhibitors with improved selectivity. nih.govfigshare.com

The electronic properties of the guanidine group are crucial for inhibition. The positive charge delocalization within the guanidinium (B1211019) group is essential for strong binding to the hDDAH-1 active site. nih.gov This is highlighted by the significantly lower potency of analogous amidine compounds. nih.gov

Structure-activity relationship (SAR) studies have further refined the design principles. For example, while the 2-methoxyethyl group is favorable, alterations to this side chain can modulate activity. nih.govresearchgate.net The understanding of the binding pocket and the key interactions has guided the exploration of various bioisosteric replacements for the carboxylate group, leading to the discovery of more potent inhibitors like those containing acylsulfonamide and tetrazole moieties. nih.govmdpi.com

The following table outlines some key structure-based design principles derived from studies on this compound and its analogs as hDDAH-1 inhibitors.

| Structural Feature | Design Principle | Rationale |

| Guanidine Group | Essential for high-affinity binding. | Forms a strong hydrogen bond network with Asp79 and Asp269, and its positive charge is crucial for interaction. researchgate.netnih.gov |

| α-Carboxy Group | Dispensable for potent inhibition. | Allows for the design of non-amino acid inhibitors with improved selectivity. nih.govresearchgate.net |

| 2-Methoxyethyl Group | Contributes significantly to binding and selectivity. | Engages in favorable hydrophobic and polar interactions within a specific pocket of the active site. nih.govrsc.org |

| Carboxylate Bioisosteres | Can enhance potency. | Acidic bioisosteres like acylsulfonamides and tetrazoles can form strong interactions and improve metabolic stability. nih.govmdpi.com |

Design and Synthesis of Novel Derivatives: Structure Activity Relationship Sar Studies

Modulation of the 2-Methoxyethyl Moiety

The 2-methoxyethyl group is a critical pharmacophoric element. Its size, flexibility, and the presence of the ether oxygen significantly influence how the molecule interacts with its biological target.

Alterations to the length and branching of the alkyl chain attached to the guanidine (B92328) nitrogen have been shown to be a key factor in modulating potency. In the development of inhibitors for the enzyme dimethylarginine dimethylaminohydrolase-1 (DDAH-1), a systematic extension of the alkyl chain demonstrated a clear SAR trend.

Initial studies on Nω-substituted arginine analogues revealed that increasing the carbon chain from a simple methyl group to an ethyl group improved inhibitory activity against DDAH. rsc.org A significant enhancement in potency was observed upon the introduction of an oxygen atom to form the 2-methoxyethyl side chain (IC50 = 189 μM). rsc.orgrsc.org However, further extension of the carbon chain was found to decrease ligand activity, suggesting that the active site has limited space. rsc.org Conversely, in other molecular contexts, modifications such as a methylene (B1212753) extension or the addition of an adjacent methyl substituent to the guanidinium (B1211019) alkyl chain were found to retain the initial potency of the parent compound. acs.org

| Compound/Modification | Relative Activity/Finding | Source |

|---|---|---|

| Nω-Methyl | Weak activity (IC50 = 1510 μM) | rsc.org |

| Nω-Ethyl | Improved activity (IC50 = 300 μM) | rsc.org |

| Nω-(2-Methoxyethyl) | Greater improvement in activity (IC50 = 189 μM) | rsc.orgrsc.org |

| Methylene Extension | Retained initial potency | acs.org |

| Adjacent Methyl Substituent | Retained initial potency | acs.org |

The ether oxygen of the 2-methoxyethyl moiety plays a crucial role, likely participating in hydrogen bonding within the target's active site. rsc.org Modifications to this group, including bioisosteric replacements, have been explored to probe the importance of this interaction and to fine-tune the electronic and pharmacokinetic properties of the molecule.

Replacing the methoxyethyl group with a bulkier isopropoxyethyl group resulted in a decrease in activity (IC50 = 301 μM). rsc.orgrsc.org Bioisosteric replacement of the ether oxygen with other heteroatoms has also been investigated. Substituting the oxygen with a nitrogen atom, creating a 2-(methylamino)ethyl group, led to a weaker affinity for hDDAH1. rsc.orgrsc.org Similarly, replacement with a sulfur atom to form a methylthio group resulted in only moderate inhibition. rsc.org These findings underscore the specific requirement for an oxygen atom at this position for optimal interaction in this particular class of inhibitors. rsc.org The concept of bioisosterism is a widely used strategy in medicinal chemistry to modify a compound's properties while retaining its primary biological activity. nih.govmdpi.comcambridgemedchemconsulting.com

| Modification on Nω-Side Chain | Resulting Group | Effect on Activity (hDDAH-1) | Source |

|---|---|---|---|

| Standard | 2-Methoxyethyl | Potent (IC50 = 189 μM) | rsc.orgrsc.org |

| Increased Steric Bulk | Isopropoxyethyl | Decreased activity (IC50 = 301 μM) | rsc.orgrsc.org |

| Oxygen to Nitrogen Replacement | 2-(Methylamino)ethyl | Weaker affinity | rsc.orgrsc.org |

| Oxygen to Sulfur Replacement | Methylthio | Moderate inhibition (IC50 = 408 μM) | rsc.org |

Length and Branching of the Alkyl Chain

Modifications of the Guanidine Core

The guanidine group is a strongly basic functional group that is typically protonated at physiological pH, allowing it to form multiple hydrogen bonds and electrostatic interactions. nih.govscripps.edu Modifications to this core structure, either by adding substituents to its nitrogen atoms or by constraining it within a cyclic system, can have profound effects on a compound's activity and selectivity.

The substitution pattern on the guanidine nitrogens is a critical determinant of biological activity. In some cases, adding substituents can be detrimental. For instance, in a series of benzyl (B1604629) guanidine derivatives with antimicrobial properties, the substitution of a hydrogen atom on the guanidine unit with a methoxyethyl group led to a significant decrease in potency. mdpi.com Similarly, introducing even a small N-methyl group can abolish affinity for certain receptors. nih.gov

However, in other contexts, N-substitution is a viable strategy for modulating activity or introducing new properties. researchgate.net For example, the compound 6,7-Dimethoxy-N2-(2-methoxyethyl)-N2-methyl-N4-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine contains an N-methyl, N'-(2-methoxyethyl) disubstituted guanidine moiety as part of a potent and selective inhibitor of the G9a-like protein (GLP). nih.gov The synthesis of such multisubstituted guanidines can be challenging, as unprotected nitrogens are difficult to functionalize with regioselectivity. scholaris.ca

Incorporating the guanidine moiety into a cyclic structure is a common strategy to reduce conformational flexibility and explore different spatial arrangements of the key interacting groups. This conformational constraint can lead to significant changes in the pharmacological profile of a molecule.

For example, in a series of antihypertensive thiadiazoles, a derivative containing a cyclic guanidine (an iminoimidazolidine) showed comparable activity to its acyclic N-(2-methoxyethyl)guanidine counterpart. nih.gov In another study, arylguanidines that normally act as agonists at 5-HT3 receptors were converted into antagonists by conformationally constraining the structure into a dihydroquinazoline (B8668462) ring system. nih.gov This demonstrates that cyclization can be a powerful tool to alter the functional activity of a guanidine-containing compound. mdpi.com

Substitution Patterns on Guanidine Nitrogens

Introduction of Other Functional Groups and Scaffolds

For example, the N-(2-methoxyethyl)guanidine group has been incorporated into a 2-aryl-1,3,4-thiadiazole scaffold to create compounds with antihypertensive activity. nih.gov In a different therapeutic area, it has been attached to a quinazoline (B50416) core to produce selective epigenetic inhibitors. nih.gov One of the most well-studied derivatives is N-(4-aminobutyl)-N′-(2-methoxyethyl)guanidine, a potent and selective inhibitor of DDAH-1. researchgate.netresearchgate.netacs.orgnih.gov In this molecule, the introduction of the aminobutyl group was found to be critical for potent inhibition, while the 2-methoxyethyl substituent conferred high selectivity. rsc.orgresearchgate.net

Amino Acid and Non-Amino Acid Derivatives

Systematic modifications of the 1-(2-Methoxyethyl)guanidine structure have explored both amino acid and non-amino acid-based derivatives to understand the pharmacophoric elements crucial for potency and selectivity, primarily as inhibitors of the enzyme dimethylarginine dimethylaminohydrolase (DDAH).

Amino Acid Derivatives: Initial research focused on arginine analogues, given that DDAH metabolizes endogenous methylated arginines. A key analogue, an L-arginine derivative featuring an Nω-(2-methoxyethyl)-substituent, demonstrated potent DDAH-1 inhibition with a K_i value of 13 μM. researchgate.net This compound exhibited an excellent selectivity profile over other arginine-converting enzymes like nitric oxide synthases (NOSs), a feature attributed to the 2-methoxyethyl group, which is not well-tolerated by the smaller guanidinium-binding pocket of NOSs. researchgate.net

Further optimization of amino acid derivatives involved ester modifications at the carboxyl end. For instance, converting the carboxylic acid to a methyl ester slightly improved ligand activity, while other linear esters also showed improved DDAH inhibition. rsc.org

Non-Amino Acid Derivatives: To improve selectivity and explore the necessity of the α-amino acid moiety, researchers developed non-amino acid derivatives. researchgate.net A significant finding was that the α-carboxylic acid group is dispensable for DDAH-1 inhibition. researchgate.net The non-amino acid derivative, N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, emerged as a potent inhibitor targeting the human DDAH-1 (hDDAH-1) active site with a K_i of 18 μM. researchgate.netnih.govresearchgate.net

The non-amino acid nature of this compound leads to high selectivity against other enzymes within the nitric oxide-modulating system. researchgate.netnih.gov Crystallographic data revealed a unique binding mode for this derivative in the hDDAH-1 active site. researchgate.netnih.gov Studies comparing derivatives with and without the α-amino acid moiety showed that the decarboxylated versions tended to be more selective. researchgate.net For example, the arginine analog with the 2-methoxyethyl side chain but without the α-carboxy group (compound 46 in one study) had a K_i of 18 μM and showed comparable potency and selectivity to its amino acid counterpart. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives against hDDAH-1

| Compound Type | Derivative | Inhibitory Activity (K_i or IC_50) |

|---|---|---|

| Amino Acid | L-arginine analogue with Nω-(2-methoxyethyl)-substituent | K_i = 13 μM researchgate.net |

| Amino Acid | (S)-2-amino-6-(3-(2-methoxyethyl)guanidino)hexanoic acid methyl ester | IC_50 = 20 μM nih.gov |

| Amino Acid | (S)-2-amino-6-(3-(2-methoxyethyl)guanidino)hexanoic acid | IC_50 = 22 μM nih.gov |

| Non-Amino Acid | N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine | K_i = 18 μM nih.govresearchgate.netnih.gov |

| Non-Amino Acid | 5-(3-(2-methoxyethyl)guanidino)pentan-1-amine | K_i = 59 μM researchgate.net |

Prodrug Strategies (e.g., N-hydroxyguanidine)

A significant challenge for guanidine-containing compounds is their high polarity under physiological conditions, which often limits oral bioavailability and cell permeability. google.comdigitellinc.com To overcome this, various prodrug strategies have been developed.

A prominent and effective approach involves the conversion of the guanidine moiety into an N-hydroxyguanidine. google.com The introduction of the oxygen atom lowers the basicity of the guanidine group, meaning it is not protonated under physiological conditions. google.com This modification increases lipophilicity and can enhance oral absorption and the ability to cross the blood-brain barrier. google.com

For the selective non-amino acid inhibitor N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, an N-hydroxyguanidine prodrug was successfully developed. researchgate.netnih.gov This prodrug can be bioactivated in vitro back to the active guanidine compound. researchgate.net N-hydroxyguanidines can act as substrates for enzymes like nitric oxide synthases or be oxidized by peroxidases to release nitric oxide (NO), adding another layer to their pharmacological potential. researchgate.net

Other prodrug strategies for guanidines include the formation of guanidine cyclic diimides (GCDI). digitellinc.comresearchgate.netnih.govscilit.com This strategy effectively masks the charge of the guanidine group, increasing lipophilicity and facilitating absorption. digitellinc.com The GCDI structure is designed to be reversibly degradable under aqueous conditions, releasing the active drug after absorption. digitellinc.com

Impact of Structural Alterations on Target Selectivity

The design of selective DDAH-1 inhibitors is crucial to avoid off-target effects, particularly on related enzymes like nitric oxide synthases (NOSs) and arginases, which also bind arginine-like molecules. researchgate.netrsc.org SAR studies have shown that specific structural features of this compound derivatives are critical for achieving high target selectivity.

The Nω-(2-methoxyethyl) substituent itself is a key determinant of selectivity. researchgate.net This group is well-tolerated by the DDAH-1 active site but appears to be too bulky for the guanidinium-binding pocket in NOS enzymes, thus conferring excellent selectivity for DDAH-1 over NOSs. researchgate.net

Systematic alterations to this side chain have been explored. Replacing the oxygen atom in the 2-methoxyethyl group with a nitrogen atom resulted in a derivative with weaker affinity for hDDAH-1. nih.gov Similarly, modifications that replaced the methoxy (B1213986) group with methylthio or fluorine groups also reduced inhibitory potential compared to the parent compound. rsc.org

The removal of the α-amino acid moiety, creating non-amino acid inhibitors, has proven to be a successful strategy for enhancing selectivity. researchgate.net While potent amidine-based inhibitors often lack selectivity, the guanidine-based, non-amino acid scaffold of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine provides high selectivity over other enzymes in the NO-modulating system. researchgate.netnih.gov In contrast, retaining the α-amino acid structure but removing the α-amine group while keeping the α-carboxy group led to a decrease in inhibitory potency. nih.gov These findings highlight the value of the 2-methoxyalkyl group and the non-amino acid backbone in achieving selective DDAH-1 inhibition. researchgate.net

Table 2: Impact of Structural Features on DDAH-1 Inhibitor Selectivity

| Structural Feature | Impact on Selectivity | Rationale |

|---|---|---|

| Nω-(2-methoxyethyl) group | High selectivity for DDAH-1 over NOS | Steric hindrance; the group is not well-tolerated by the smaller binding pocket of NOS enzymes. researchgate.net |

| Removal of α-amino acid moiety | Enhanced selectivity | The non-amino acid scaffold shows higher selectivity compared to many amino acid-based inhibitors. researchgate.netnih.gov |

| Substitution on the 2-methoxyethyl chain | Generally decreased potency and selectivity | Altering the ether oxygen to other atoms (e.g., nitrogen) or the methoxy to other groups (e.g., methylthio) is less favorable for DDAH-1 binding. nih.govrsc.org |

Advanced Applications and Emerging Research Areas

1-(2-Methoxyethyl)guanidine as a Chemical Building Block

The guanidine (B92328) moiety is a crucial functional group found in numerous biologically active natural products and pharmaceuticals. nih.gov Guanidines, including this compound, serve as versatile building blocks in organic synthesis, particularly for the creation of heterocyclic compounds. bohrium.com The general reactivity of guanidines allows them to participate in condensation reactions with molecules containing two electrophilic centers to form five- or six-membered rings. bohrium.com

For instance, the Biginelli reaction, a three-component condensation, can utilize a guanidine, an aldehyde, and a β-ketoester to produce 2-imino-5-carboxy-3,4-dihydropyrimidines. nih.gov While specific examples detailing the use of this compound in this reaction are not prevalent, its structural similarity to other monosubstituted guanidines suggests its potential applicability. The synthesis of N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, a potent and selective inhibitor of the human enzyme DDAH-1, highlights the role of the N-(2-methoxyethyl)-guanidine group in conferring significant binding affinity. researchgate.netacs.orgnih.gov The synthesis of this inhibitor and related derivatives often starts from precursors that are elaborated to incorporate the desired guanidine scaffold, demonstrating the value of the methoxyethyl-substituted guanidine unit in medicinal chemistry. researchgate.net The synthesis of such complex molecules underscores the role of functionalized guanidines as key intermediates. bohrium.comresearchgate.net

The general strategies for synthesizing guanidine-containing heterocycles often involve multi-step processes where the guanidine unit is introduced through various methods, including the use of protected guanidine equivalents to control reactivity and improve yields. nih.gov

Integration into Oligonucleotide Chemistry (e.g., Guanidine-bridged Nucleic Acids)

Chemical modifications are essential for the development of therapeutic oligonucleotides, enhancing properties like nuclease resistance, target binding affinity, and cellular uptake. beilstein-journals.orgnih.gov The covalent attachment of a guanidine moiety is a recognized strategy to partially neutralize the polyanionic backbone of oligonucleotides. beilstein-journals.org

A significant area of research is the development of Guanidine-bridged Nucleic Acids (GuNA), novel analogs of Locked Nucleic Acids (LNA)/Bridged Nucleic Acids (BNA) where the bridge contains a guanidinium (B1211019) group. rsc.org These modifications introduce a positive charge into the oligonucleotide backbone. Research on GuNA and its N-methylated analog (GuNA[Me]) has shown that these modifications can lead to:

Excellent Binding Affinity : Oligonucleotides modified with GuNA[Me] exhibit strong binding to complementary single-stranded RNA (ssRNA) and DNA (ssDNA). nih.govrsc.orgresearchgate.net

High Nuclease Resistance : The guanidine bridge provides robust stability against enzymatic degradation, a crucial property for therapeutic applications. rsc.org

Improved Duplex-Forming Ability : The introduction of GuNA can enhance the ability of the oligonucleotide to form stable duplexes with its target sequence. beilstein-journals.org

The synthesis of GuNA[Me] phosphoramidites with various nucleobases (adenine, guanine, 5-methylcytosine, and thymine) has been successfully developed, allowing for their incorporation into oligonucleotides using standard automated DNA synthesis methods. beilstein-journals.orgnih.gov Another related modification involves replacing the non-bridging oxygen in the phosphate (B84403) backbone with a phosphoryl guanidine (PG) group. nih.govnih.gov This modification also enhances nuclease resistance and can improve the pharmacological properties of antisense oligonucleotides. nih.govnih.gov While these examples primarily use N-methyl guanidine or other derivatives for the bridge, they establish a strong precedent for the utility of guanidine modifications in oligonucleotide chemistry. The principles could be extended to other substituted guanidines like this compound to fine-tune the physicochemical properties of the resulting nucleic acids.

| Modification Type | Key Features | Reported Advantages |

| Guanidine-bridged Nucleic Acid (GuNA/GuNA[Me]) | Cationic 2',4'-bridge containing a guanidine moiety. beilstein-journals.orgrsc.org | High binding affinity to RNA/DNA, robust nuclease resistance, improved duplex stability. nih.govrsc.org |

| Phosphoryl Guanidine (PG) | Guanidine group replaces a non-bridging oxygen in the phosphate backbone. nih.govnih.gov | Increased nuclease resistance, potential for enhanced potency and cellular uptake. nih.govnih.gov |

Guanidinium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, known for their negligible volatility, high thermal stability, and tunable properties. researchgate.netacs.org Guanidinium cations are a promising class of cations for forming ILs due to their charge delocalization and ability to form strong hydrogen bonds. researchgate.netrsc.org The synthesis of guanidinium-based ILs can be achieved through the quaternization of guanidine derivatives. nih.gov

The properties of guanidinium ILs can be precisely tuned by modifying the side chains on the cation. rsc.orgsemanticscholar.org The introduction of an ether group, such as the methoxyethyl group in this compound, has a significant impact on the physical properties of the resulting ionic liquid. rsc.orgresearchgate.net

Glass Transition and Viscosity : Replacing an alkyl side chain with an ether-containing side chain of the same length generally decreases the glass transition temperature (Tg) and reduces viscosity. rsc.orgresearchgate.net This is attributed to the increased flexibility and conformational freedom of the ether linkage, which can disrupt efficient packing and lower van der Waals interactions. rsc.orgresearchgate.net For example, the Tg of [2O2HTMG][NTf2] (containing an ether side chain) is lower than that of [C5HTMG][NTf2] (containing an alkyl side chain). rsc.org

Cation Conformation : Computational and experimental studies show that ether-containing side chains on guanidinium cations tend to adopt a curled or compact structure due to dispersion interactions. rsc.orgucl.ac.uk In contrast, alkyl chains typically prefer a more linear arrangement. rsc.org This conformational difference influences the intermolecular interactions and thus the macroscopic properties of the ionic liquid.

Dynamics : The presence of an ether group can significantly accelerate the dynamics within the ionic liquid. rsc.org

| Cation Side Chain | Effect on Tg | Effect on Viscosity | Cation Conformation | Source(s) |

| Alkyl Chain | Higher | Higher | Linear | rsc.org |

| Ether-containing Chain | Lower | Lower | Curled/Compact | rsc.orgresearchgate.netucl.ac.uk |

Ionic liquids are being extensively investigated as alternative solvents for CO2 capture, aiming to replace traditional aqueous amine solutions which suffer from high energy requirements for regeneration and solvent volatility. acs.orggoogle.com Guanidinium-based ILs are particularly interesting for this application.

Some systems utilize the chemical reactivity of guanidines to capture CO2. Alkanolguanidines, for example, can react with CO2 via their alcohol moiety to form zwitterionic guanidinium alkylcarbonates, with CO2 uptake capacities of up to 12 wt%. researchgate.net

A different approach involves using a non-reactive guanidinium IL as a solvent for a reactive amine, where the IL enhances CO2 sorption. google.com More advanced systems employ cooperative binding. A liquid system comprising a bifunctional guanidine and a bifunctional alcohol dissolved in an ether solvent, such as bis(2-methoxyethyl) ether, has demonstrated cooperative CO2 absorption. walisongo.ac.id In this system, CO2 uptake is initially low but then increases sharply, leading to the formation of a viscous, CO2-rich secondary phase. walisongo.ac.id The solvent plays a critical role, with the ether solvent promoting this cooperative behavior, which is not observed in other solvents like DMSO. walisongo.ac.id This research highlights how the interplay between a guanidine, a co-absorbent, and a specific solvent environment can lead to highly efficient and tunable CO2 capture systems.

Influence of Side Chain Composition

Catalyst Design and Organocatalysis (Broader Guanidine Context)

Guanidines are recognized as powerful organocatalysts, primarily due to their strong Brønsted basicity, which often categorizes them as "superbases". thieme-connect.comresearchgate.net Their utility in catalysis, however, extends beyond simple base catalysis.

The key catalytic functionalities of guanidines and their protonated forms, guanidinium salts, include:

Brønsted Base Catalysis : Free guanidines are widely used as strong base catalysts to deprotonate weakly acidic substrates, enabling a vast range of asymmetric syntheses. thieme-connect.comthieme-connect.com

Hydrogen-Bond-Donor and Brønsted Acid Catalysis : The corresponding guanidinium salts are effective bidentate hydrogen-bond donors and weak Brønsted acids. thieme-connect.comresearchgate.net They can activate electrophiles and control stereochemistry through the formation of organized, hydrogen-bonded transition states. nih.gov

Bifunctional Catalysis : Chiral guanidines can act as bifunctional catalysts, where the basic guanidine site activates one reactant while the guanidinium and N-H groups on the catalyst backbone activate another through hydrogen bonding. nih.gov

Lewis Base and Nucleophilic Catalysis : While less common, the nucleophilic and Lewis basic properties of guanidines are an emerging area in organocatalysis. bohrium.comthieme-connect.com

Ligands in Metal Catalysis : Guanidines are excellent N-donor ligands that can coordinate with transition metals to form highly active homogeneous catalysts. semanticscholar.orgrsc.org The electronic and steric properties of these metal complexes can be modulated by changing the substituents on the guanidine ligand, allowing for control over catalytic activity and selectivity. semanticscholar.org

The design of chiral guanidine catalysts is a major focus, with strategies including the incorporation of the guanidine moiety into rigid cyclic structures (monocyclic or bicyclic) or attaching it to a chiral backbone, such as a binaphthyl scaffold, to create a well-defined chiral environment for asymmetric reactions. thieme-connect.comacs.org

Future Perspectives and Unexplored Research Avenues

Computational Drug Design and Optimization

Computational methods are becoming increasingly vital in the design and optimization of novel therapeutic agents. nih.govacs.org For guanidine (B92328) derivatives, these in silico approaches can be leveraged to:

Probe Binding Pockets: Computational studies can model the interactions of guanidine-containing molecules with the active sites of biological targets, such as α2-adrenoceptors. This allows for the rational design of substitutions and modifications to enhance binding affinity and selectivity. nih.gov

Understand Structure-Activity Relationships (SAR): By simulating the binding of a series of derivatives, researchers can establish robust SAR models. nih.gov This knowledge is crucial for designing new ligands with improved pharmacological profiles. nih.gov

Predict Binding Modes: Molecular docking simulations can predict how guanidine derivatives bind to receptors like the histamine (B1213489) H3 receptor and muscarinic receptors. acs.org These models help to elucidate the structural elements that are key for interaction with specific biological targets. acs.org

Investigate Electronic Effects: Quantum-chemical calculations can be used to study how the guanidine group influences the electronic structure and reactivity of molecules in cycloaddition reactions, which is valuable for synthesizing complex polycyclic scaffolds. irb.hr

Predict Binding Free Energies: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to predict the binding free energies of guanidine derivatives to proteins, aiding in the identification of promising drug candidates. bohrium.com

A study on N-(4-aminobutyl)-N′-(2-methoxyethyl)guanidine demonstrated its potential as a selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), with crystallographic data revealing a unique binding mode. researchgate.netnih.govacs.org Further computational analysis of this and related compounds could lead to the development of even more potent and selective inhibitors for diseases associated with DDAH-1. researchgate.netnih.govacs.org

Novel Synthetic Methodologies for Complex Guanidine Structures

The synthesis of complex guanidine-containing molecules remains an active area of research. Future efforts will likely focus on developing more efficient, selective, and environmentally friendly synthetic routes.

Green Chemistry Approaches: The use of water as a green solvent for the synthesis of substituted guanidines represents a move towards more sustainable chemical processes. researchgate.net

Tandem Reactions: The development of tandem reactions, such as a cycloaddition followed by an intramolecular aza-Michael cyclization, provides an elegant and efficient approach to novel, rigid polycyclic guanidines. mdpi.com

Novel Reagents and Catalysts: The exploration of new reagents and catalysts, such as the use of ruthenium complexes as oxidants for generating transient nitrosoguanidine (B1196799) intermediates, opens up possibilities for enantioselective reactions. scholaris.ca

Synthesis on Solid Supports: The use of solid-phase synthesis techniques could facilitate the creation of libraries of guanidine derivatives for high-throughput screening.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction conditions for the production of guanidine compounds.

Recent synthetic work has focused on creating diverse libraries of guanidine derivatives, including those with benzyl (B1604629) and phenyl substitutions, to explore their structure-activity relationships, particularly in the context of antimicrobial activity. nih.govmdpi.com

Elucidating Undiscovered Biological Targets and Mechanisms

While the biological activities of many guanidine compounds are known, there is still much to learn about their precise mechanisms of action and potential new therapeutic applications.

Chemical-Genetic Approaches: A systematic chemical-genetic approach in model organisms like budding yeast can be used to identify the biological processes and specific gene products affected by guanidinium (B1211019) compounds. rsc.org This can reveal non-overlapping and distinct mechanisms of action for structurally related compounds. rsc.org

Target Identification: Chemical proteomics is a powerful tool for identifying the direct protein targets of bioactive compounds. acs.org This approach was recently used to identify the bacterial signal peptidase SpsB as a target for a novel guanidinium-based antibiotic. acs.org

Exploring New Therapeutic Areas: Guanidine derivatives have shown a wide range of biological activities, including acting as inhibitors of enzymes like chitinase (B1577495) and as ligands for various receptors. tandfonline.com Further screening of diverse guanidine libraries against a broad panel of biological targets could uncover novel therapeutic opportunities. tandfonline.com Marine organisms, in particular, are a rich source of structurally unique and biologically active guanidine alkaloids that warrant further investigation. nih.gov

Understanding Transport Mechanisms: The guanidinium group can facilitate the cellular uptake of molecules. acs.org Research into how the structure and distribution of guanidinium groups in polymers affect their internalization mechanism can inform the design of more effective drug delivery systems. nih.gov

Advanced Material Science Applications of Guanidinium Compounds

The unique properties of the guanidinium group also make it a valuable component in the design of advanced materials.

Polymer Chemistry: Guanidinium-based polymers have been developed for various applications, including as antibacterial agents and for drug delivery. magtech.com.cn The cationic nature of the guanidinium group allows for strong electrostatic interactions, which is beneficial for applications like the removal of anionic pollutants from water. rsc.org

Supramolecular Chemistry: The ability of the guanidinium group to form strong hydrogen bonds has been exploited in the creation of supramolecular frameworks. acs.org For instance, guanidinium organosulfonates can form layered inclusion compounds that can encapsulate a wide range of guest molecules. acs.org

Hybrid Perovskites: Guanidinium cations have been incorporated into hybrid organic-inorganic perovskites, influencing their crystal structure and optoelectronic properties. acs.org The size and shape of the guanidinium cation can direct the formation of one- or two-dimensional structures. acs.org

Catalysis: Guanidine derivatives can act as catalysts in a variety of organic reactions. ineosopen.org Heterogeneous catalysts based on guanidinium-functionalized polymers have been developed for applications such as the chemical fixation of CO2 into cyclic carbonates. aip.org

Future research in this area will likely focus on the design of new guanidinium-based materials with tailored properties for specific applications in electronics, environmental remediation, and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-(2-Methoxyethyl)guanidine in academic research?

- Methodological Answer : Synthesis typically involves alkylation of guanidine with 2-methoxyethyl halides or epoxide intermediates. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying the methoxyethyl group via H/C-NMR) and mass spectrometry (MS) for molecular weight validation. Purity is assessed using high-performance liquid chromatography (HPLC) or elemental analysis. Experimental protocols should adhere to reproducibility standards, with synthetic details and characterization data documented in supplementary materials .

Q. How was this compound initially identified as a DDAH-1 inhibitor, and what were the key findings from its early characterization studies?

- Methodological Answer : The compound was discovered through substrate-based inhibitor screening targeting human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). Early studies revealed a Ki of 18 μM, comparable to amino acid-based inhibitors (e.g., Ki = 13 μM for compound 1 in ). Key findings included its non-amino acid structure, retained potency despite removal of the α-carboxy group, and selectivity over nitric oxide synthase (NOS) isoforms and arginase. These properties distinguished it from amidine-based analogs with poor selectivity .

Advanced Research Questions

Q. What experimental strategies are employed to determine the binding affinity (Ki) and selectivity profile of this compound against related enzymes like NOS isoenzymes and arginase?

- Methodological Answer : Binding affinity (Ki) is quantified using competitive enzyme inhibition assays under steady-state conditions, with substrate analogs like N-monomethyl-L-arginine (L-NMMA). Selectivity is assessed by parallel screening against NOS isoforms (e.g., neuronal, inducible, endothelial) and arginase via activity assays (e.g., urea production for arginase). For this compound, selectivity was confirmed by >10-fold higher Ki values for NOS/arginase compared to hDDAH-1, validated through dose-response curves and kinetic analysis .

Q. How do structural modifications to the 2-methoxyethyl group influence the inhibitory activity and selectivity of guanidine-based DDAH-1 inhibitors?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with substituent variations (e.g., methyl, isopropyl) at the methoxyethyl position. Activity is evaluated via enzyme assays, while selectivity is confirmed through cross-screening. For example, replacing the methoxyethyl group with methyl (compound 8c ) reduced potency (Ki >100 μM), whereas isopropyl substitution (compound 8d ) abolished activity. These results highlight the critical role of the methoxyethyl group in maintaining hydrophobic interactions within the hDDAH-1 catalytic pocket .

Q. What methodologies are used to resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected retention of activity after removing the α-carboxy group) are resolved through crystallographic studies and molecular docking. For this compound, X-ray structures of hDDAH-1 bound to the inhibitor revealed a unique binding mode where the methoxyethyl group forms hydrogen bonds with Asp71/His173, compensating for the missing carboxylate interaction. Comparative molecular dynamics simulations further explain SAR anomalies .

Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?